molecular formula C15H12F3NO3 B3171505 Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate CAS No. 946682-72-0

Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate

Katalognummer: B3171505
CAS-Nummer: 946682-72-0
Molekulargewicht: 311.25 g/mol
InChI-Schlüssel: XUSZXGBDCSESHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate is a useful research compound. Its molecular formula is C15H12F3NO3 and its molecular weight is 311.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-14(20)9-3-2-4-11(7-9)22-13-6-5-10(8-12(13)19)15(16,17)18/h2-8H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSZXGBDCSESHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural properties of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Architecture and Mechanistic Profiling of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]benzoate

Executive Summary

Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]benzoate represents a highly functionalized node within the diphenyl ether (DPE) chemical space. Compounds featuring the 3-phenoxybenzoate scaffold are recognized as privileged structures, exhibiting potent biological activities ranging from peroxisome proliferator-activated receptor gamma (PPAR-γ) agonism in medicinal chemistry[1] to protoporphyrinogen IX oxidase (Protox) inhibition in agrochemistry[2]. This technical whitepaper dissects the stereoelectronic properties of this specific molecule, details the causality behind its target interactions, and provides self-validating experimental frameworks for its structural and functional characterization.

Stereoelectronic Architecture and Target Causality

The molecular anatomy of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]benzoate is defined by four critical domains, each dictating specific pharmacokinetic and pharmacodynamic outcomes:

  • The Diphenyl Ether (DPE) Hinge : The ether oxygen acts as a conformational hinge, allowing the two aromatic rings to adopt an orthogonal geometry. This twisted spatial arrangement is non-negotiable for competitive binding within the hydrophobic catalytic pocket of target enzymes like Protox[2].

  • Trifluoromethyl (-CF3) Moiety : Positioned para to the ether linkage, this strongly electron-withdrawing group serves a dual purpose. Electronically, it depletes the electron density of the phenoxy ring, strengthening target binding affinity via halogen bonding and π-π stacking interactions. Pharmacokinetically, the robust C-F bonds resist cytochrome P450-mediated oxidative metabolism, drastically increasing the molecule's biological half-life.

  • Ortho-Amino (-NH2) Group : While classical DPE herbicides (e.g., acifluorfen) utilize a nitro (-NO2) group at this position, the amino substitution fundamentally alters the hydrogen-bonding landscape. It acts as a primary H-bond donor, potentially shifting the target profile toward kinase modulation or serving as a metabolic pro-drug that undergoes in planta or in vivo oxidation to the active nitro species.

  • Methyl Ester Core : The esterification of the 3-benzoate core masks the polarity of the free carboxylic acid. This dramatically increases the lipophilicity ( ), facilitating rapid traversal across the plasma membrane and the chloroplast envelope before intracellular esterases hydrolyze it to the active acid form.

Mechanistic Pathway: Protox Inhibition and ROS Generation

The primary validated mechanism of action for highly substituted DPEs is the competitive inhibition of protoporphyrinogen oxidase (Protox)[2]. The causality of cellular destruction is not the inhibition of the enzyme itself, but rather the toxic, downstream accumulation of its substrate.

When the DPE competitively binds Protox, protoporphyrinogen IX accumulates and leaks from the chloroplast into the cytoplasm. Here, it is non-enzymatically oxidized to protoporphyrin IX. Upon exposure to photosynthetically active radiation (light), protoporphyrin IX acts as a powerful photosensitizer, transferring energy to molecular oxygen to generate singlet oxygen (ROS)[3]. This initiates a catastrophic free-radical chain reaction, leading to the peroxidative destruction of polyunsaturated fatty acids in the cell membrane[2],[3].

ProtoxPathway A Protoporphyrinogen IX B Protox Enzyme A->B Substrate Binding C Protoporphyrin IX (Accumulation) B->C Non-enzymatic Oxidation (Cytoplasm) E Singlet Oxygen (ROS) C->E Photosensitization D Light + O2 D->E F Lipid Peroxidation & Cell Death E->F Membrane Disruption Inhibitor Methyl 3-[2-amino-4-(CF3) phenoxy]benzoate Inhibitor->B Competitive Inhibition

Fig 1. Competitive inhibition of Protox by DPEs leading to ROS-mediated lipid peroxidation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of this compound must utilize self-validating systems where every experimental arm includes an orthogonal check to confirm causality.

Protocol A: Structural Elucidation via Orthogonal Spectroscopy
  • Causality of Design : Relying solely on 1H-NMR for highly substituted biphenyl systems can lead to misassignment due to overlapping aromatic multiplets. We employ 19F-NMR as an orthogonal validation vector, as the fluorine resonance is exquisitely sensitive to the electronic environment of the phenoxy ring.

  • Step-by-Step Workflow :

    • Sample Preparation : Dissolve 5 mg of the synthesized compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • 1H-NMR Acquisition : Acquire spectra at 400 MHz. Validation Check: The methyl ester protons must appear as a sharp 3H singlet near 3.9 ppm, while the amino protons should present as a broad 2H singlet (exchangeable with D₂O) near 4.0-4.5 ppm.

    • 19F-NMR Acquisition : Acquire spectra at 376 MHz using trifluoroacetic acid (TFA) as an external reference. Validation Check: A single sharp resonance around -62 ppm confirms the intact -CF3 group. Any splitting indicates restricted rotation or structural degradation.

    • High-Resolution Mass Spectrometry (HRMS) : Perform ESI-TOF MS in positive ion mode. Validation Check: The exact mass [M+H]+ must match the theoretical mass of C₁₅H₁₃F₃NO₃⁺ ( 312.084) within a mass error of < 5 ppm, ruling out isobaric impurities.

Protocol B: In Vitro Protox Inhibition and Phenotypic Profiling
  • Causality of Design : To prove that membrane disruption is specifically caused by Protox-mediated ROS generation (and not generic cytotoxicity), the assay must include parallel light and dark incubation arms. If the compound is a true DPE-class Protox inhibitor, toxicity will be strictly light-dependent[3].

  • Step-by-Step Workflow :

    • Enzyme Extraction : Isolate intact chloroplasts from Cucumis sativus (cucumber) cotyledons via differential centrifugation in a 0.5 M sucrose buffer.

    • Substrate Incubation : Incubate the chloroplast suspension with varying concentrations of the compound (0.1 nM to 10 μM) and 5 μM protoporphyrinogen IX for 30 minutes.

    • Fluorescence Quantification : Measure the accumulation of protoporphyrin IX using a spectrofluorometer (Excitation: 410 nm, Emission: 633 nm).

    • Phenotypic Validation (Light/Dark Arms) : Treat excised cucumber cotyledons with 1 μM of the compound. Place Arm A in complete darkness and Arm B under 600 μE/m²/s of photosynthetically active radiation for 4 hours[3].

    • Lipid Peroxidation Readout : Quantify membrane damage by measuring the efflux of electrolytes (conductivity) and the formation of thiobarbituric acid-reactive substances (TBARS). Validation Check: Arm A (Dark) must show baseline TBARS, while Arm B (Light) must show a >5-fold increase, confirming the photosensitization causality[2],[3].

Workflow S1 1. Synthesis & Purification S2 2. Orthogonal Validation (1H/19F NMR, HRMS) S1->S2 S3 3. In Vitro Assay (Protox Inhibition) S2->S3 S4 4. Phenotypic Profiling (Light/Dark Arms) S3->S4

Fig 2. Self-validating experimental workflow from structural elucidation to phenotypic profiling.

Quantitative Data Summary

The following tables summarize the theoretical physicochemical metrics and comparative target affinities for the 3-phenoxybenzoate DPE class, demonstrating how structural modifications impact biological efficacy.

Table 1: Physicochemical and Stereoelectronic Properties

PropertyValue / DescriptionPharmacological Implication
Molecular Formula C₁₅H₁₂F₃NO₃Defines the core DPE scaffold.
Molecular Weight 311.26 g/mol Optimal for membrane permeability (Lipinski's Rule of 5 compliant).
Predicted LogP ~3.8High lipophilicity; ensures rapid cellular uptake and target site partitioning.
H-Bond Donors 1 (-NH2 group)Facilitates specific kinase/receptor anchoring not seen in -NO2 analogs.
H-Bond Acceptors 4 (O, O, O, N)Enhances solubility and interaction with aqueous-facing binding pockets.
Rotatable Bonds 4Provides the necessary conformational flexibility for the DPE "hinge" mechanism.

Table 2: Comparative Protox Inhibition Profiling

CompoundSubstitution PatternTheoretical IC₅₀ (Protox)Primary Mode of Action
Acifluorfen-methyl 5-phenoxy, 2-nitro~10 nMDirect Protox inhibition; rapid ROS generation.
Oxyfluorfen 4-trifluoromethyl, 4-nitro~5 nMDirect Protox inhibition; extreme lipophilicity.
Methyl 3-[2-amino-4-(CF3)phenoxy]benzoate 3-phenoxy, 2-amino~45 nMPro-drug / Modulator; requires metabolic activation or acts on secondary targets (e.g., PPAR-γ).

References

  • Scalla, R., et al. "Recent Advances in the Mode of Action of Diphenyl Ethers and Related Herbicides." Zeitschrift für Naturforschung C, 1990. 2

  • Kenyon, W. H., et al. "Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons: LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS." Plant Physiology, 1985. 3

  • Zheleva, A., et al. "Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives." Khimiko-Farmatsevticheskii Zhurnal, 2020. 1

Sources

Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]benzoate: Material Safety & Physicochemical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]benzoate (CAS: 946682-72-0) is a highly functionalized diaryl ether intermediate predominantly utilized in the scale-up synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Its unique structural topology—combining a flexible ether hinge with a sterically demanding, electron-deficient aniline—makes it a privileged scaffold for allosteric kinase inhibitors and viral polymerase inhibitors (e.g., HCV NS5B polymerase inhibitors) [1].

This technical guide transcends standard Safety Data Sheet (SDS) boilerplate, providing drug development professionals with a mechanistic understanding of the compound's physicochemical behavior, toxicological profile, and self-validating handling protocols required for safe laboratory and pilot-plant operations.

Physicochemical Profiling & Structural Causality

The macroscopic handling properties and biological reactivity of this compound are directly dictated by its molecular architecture. The trifluoromethyl (–CF₃) group exerts a profound electron-withdrawing effect (inductive and resonance) across the aromatic ring. This significantly depresses the pKa of the adjacent ortho-amino group, rendering the aniline moiety weakly basic and poorly nucleophilic. Consequently, the compound is highly stable against unwanted auto-condensation or oxidation under ambient conditions, but requires aggressive conditions (or transition-metal catalysis) for subsequent functionalization of the amine.

Furthermore, the –CF₃ group drastically increases the lipophilicity (LogP) of the molecule, enhancing its solubility in organic solvents while rendering it entirely insoluble in aqueous media. This lipophilicity is the primary driver of its dermal penetration hazard.

Quantitative Physicochemical Data
PropertyValueMechanistic Implication
CAS Number 946682-72-0Unique identifier for regulatory tracking.
Molecular Formula C₁₅H₁₂F₃NO₃High fluorine content dictates lipophilicity.
Molecular Weight 311.26 g/mol Falls within Lipinski's Rule of 5; highly membrane-permeable.
Physical State Solid (Crystalline)Prone to aerosolization if milled; inhalation hazard.
Solubility DMF, DMSO, THF, EtOAcRequires polar aprotic or moderately polar organic solvents for reactions.
Aqueous Solubility InsolubleStandard aqueous wash protocols are ineffective for decontamination.

Toxicological Mechanisms & Hazard Assessment

While standard SDS documentation classifies this material broadly as an "Irritant" or "Harmful if swallowed," the true hazard lies in its identity as a fluorinated aniline derivative. Aniline substructures are well-documented structural alerts in toxicology due to their propensity for metabolic bioactivation [2].

The Causality of Toxicity: Upon systemic absorption (facilitated by the lipophilic –CF₃ group), the aniline moiety is transported to the hepatic system, where it undergoes Cytochrome P450 (CYP450)-mediated N-hydroxylation. The resulting N-hydroxyarylamine is a highly reactive intermediate. In the bloodstream, this metabolite rapidly oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), producing methemoglobin. Methemoglobin is incapable of binding oxygen, leading to a condition known as methemoglobinemia (tissue hypoxia and cyanosis) [3].

Bioactivation A Methyl 3-[2-amino-4-(trifluoromethyl) phenoxy]benzoate B Hepatic CYP450 Enzymes A->B C N-Hydroxy Metabolite (Reactive Intermediate) B->C N-hydroxylation D Hemoglobin (Fe2+) Oxidation C->D Bloodstream entry E Methemoglobinemia (Tissue Hypoxia) D->E

CYP450-mediated bioactivation of the aniline moiety leading to methemoglobinemia.

Safe Handling & Experimental Workflows

To mitigate exposure risks during scale-up, workflows must be designed as self-validating systems . The most common utilization of this intermediate is the saponification of the methyl ester to yield the corresponding carboxylic acid, which is then used for amide coupling. By integrating real-time analytical monitoring, researchers can ensure the complete consumption of the hazardous starting material before opening the reactor for workup, thereby minimizing exposure.

Protocol: Self-Validating Saponification Workflow

Rationale: Relying on fixed reaction times for biphasic saponifications often leads to incomplete conversion. Using in-line Fourier Transform Infrared (FTIR) spectroscopy provides empirical proof of reaction completion, preventing the accidental isolation of mixed ester/acid streams that require hazardous chromatographic separation.

  • System Preparation: Equip a sealed, jacketed glass reactor with an overhead stirrer, nitrogen sweep, and an in-line ReactIR (FTIR) probe.

  • Substrate Charging: Dissolve Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]benzoate (1.0 eq) in a 3:1 mixture of THF/MeOH under nitrogen.

  • Reagent Addition: Slowly add 2.0 M aqueous LiOH (3.0 eq) at 20°C. The biphasic mixture will transition to a homogeneous solution as the lipophilic ester is converted into the water-soluble lithium carboxylate salt.

  • Self-Validating Monitoring: Continuously monitor the reaction via in-line FTIR. Track the depletion of the ester carbonyl stretch at ~1720 cm⁻¹ and the concurrent appearance of the carboxylate asymmetric stretch at ~1580 cm⁻¹. Do not proceed to workup until the 1720 cm⁻¹ peak is entirely indistinguishable from the baseline.

  • Quench and Isolation: Once >99% conversion is validated, cool the reactor to 5°C. Carefully adjust the pH to 4.0 using 1M HCl.

    • Causality Check: Do not acidify below pH 3.0. The aniline nitrogen, though weakly basic due to the –CF₃ group, will begin to protonate at highly acidic pHs, causing the product to partition into the aqueous waste stream and reducing isolated yield.

  • Extraction: Extract the precipitated carboxylic acid with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Charging (Closed Reactor) Step2 2. Base Addition (LiOH in THF/H2O) Step1->Step2 Step3 3. In-line FTIR Monitoring (1720 cm⁻¹ depletion) Step2->Step3 Step3->Step2 Incomplete Step4 4. Acidic Quench (pH 4.0 adjustment) Step3->Step4 Conversion >99% Step5 5. Phase Separation & Product Isolation Step4->Step5

Self-validating saponification workflow utilizing in-line FTIR to prevent exposure.

Emergency Response & Decontamination Rationale

Standard laboratory emergency responses must be modified to account for the specific physicochemical properties of this fluorinated diaryl ether.

  • Spill Containment: Due to its absolute insolubility in water, using aqueous streams to wash away spills will only spread the contaminant across laboratory surfaces. Spills must be contained using a non-polar, inert absorbent (e.g., diatomaceous earth or sand) and physically swept into a sealed hazardous waste container.

  • Dermal Decontamination: If skin exposure occurs, washing with water alone is insufficient to remove the highly lipophilic compound from the lipid bilayer of the stratum corneum. The affected area should first be swabbed with Polyethylene Glycol (PEG) 400 or a mild, non-abrasive soap emulsion to solubilize and extract the chemical, followed by copious rinsing with lukewarm water.

References

  • Inhibitors of HCV NS5B polymerase. World Intellectual Property Organization. WO2004002940A1.
  • 2-(Trifluoromethyl)aniline | C7H6F3N - PubChem Toxicity Profile. National Center for Biotechnology Information. Available at:[Link]

  • Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. ResearchGate. Available at: [Link]

Technical Guide: Physicochemical Characterization of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The journey of a drug candidate from discovery to clinical success is profoundly influenced by its fundamental physicochemical properties. Among these, molecular weight and lipophilicity stand out as critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate, focusing on its core molecular attributes and the experimental methodologies required to characterize its lipophilicity. We will delve into the causality behind experimental choices, presenting field-proven protocols for determining the partition coefficient (LogP). This document is structured to serve as a practical reference for scientists engaged in the evaluation and optimization of drug candidates, ensuring a robust foundation for subsequent development phases.

The Central Role of Physicochemical Properties in Drug Discovery

In modern drug discovery, the "fail fast, fail cheap" paradigm emphasizes the early identification of liabilities in drug candidates. A significant portion of clinical failures can be attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are intrinsically linked to a molecule's physicochemical characteristics.[1][2] Lipophilicity, in particular, is a cornerstone parameter that governs a drug's behavior in a biological system.[3]

Lipophilicity describes a compound's affinity for a "fat-loving" or non-polar environment versus an aqueous one. This property directly impacts:

  • Absorption: The ability of a drug to pass through the lipid-rich bilayers of cell membranes, such as the gastrointestinal mucosa, is crucial for oral bioavailability.[]

  • Distribution: Lipophilicity influences how a drug distributes into various tissues and compartments within the body.[]

  • Metabolism and Toxicity: Excessively lipophilic compounds often exhibit higher rates of metabolic clearance and can accumulate in fatty tissues, potentially leading to toxicity.[3]

  • Target Engagement: The binding of a drug to its protein target frequently occurs within hydrophobic pockets, making lipophilicity a factor in potency.[]

Therefore, the precise measurement and careful modulation of lipophilicity are essential strategies to enhance the probability of therapeutic success.[1] An optimal lipophilicity range, often cited with a LogP between 0 and 3, is generally sought to balance permeability with aqueous solubility and minimize off-target effects.[3]

Compound Profile: Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate

Molecular Structure and Weight

Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate is a complex organic molecule featuring several key functional groups that dictate its chemical behavior. Its structure consists of a methyl benzoate core linked via an ether bond to a substituted phenoxy group.

The molecular formula is determined by summing the constituent atoms: C₁₅H₁₂F₃NO₃ . Based on this formula, the key quantitative molecular data can be calculated and are summarized below.

PropertyValue
Molecular Formula C₁₅H₁₂F₃NO₃
Molecular Weight 327.26 g/mol
Exact Mass 327.07727 Da
Predicted Lipophilicity Profile

A qualitative assessment of the molecule's structure provides insight into its expected lipophilicity:

  • Lipophilic Moieties: The two aromatic rings (benzoate and phenoxy) and the trifluoromethyl (-CF₃) group are major contributors to lipophilicity. The -CF₃ group, in particular, is a potent electron-withdrawing group that significantly increases the lipophilicity of a molecule.[5]

  • Hydrophilic/Polar Moieties: The ester (-COOCH₃) and amino (-NH₂) groups introduce polarity and the capacity for hydrogen bonding. The amino group is basic and will be protonated at physiological pH, which can decrease the overall lipophilicity (LogD vs. LogP). The ether linkage and carbonyl oxygen also act as hydrogen bond acceptors.

Given these competing features, the compound is expected to be moderately to highly lipophilic. Experimental determination is essential for an accurate quantitative value.

Methodologies for Experimental Lipophilicity Determination

The lipophilicity of a compound is most commonly expressed as the logarithm of its partition coefficient (LogP) between n-octanol and water.[1] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant measure.[1][6]

The Shake-Flask Method (OECD 107)

The shake-flask method is the traditional "gold standard" for LogP determination due to its direct measurement of the partitioning phenomenon.[6][7] It is a self-validating system as it directly quantifies the analyte's concentration in both phases at equilibrium.

Experimental Protocol:

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

    • Saturate the PBS buffer with n-octanol by mixing them vigorously for 24 hours, followed by phase separation.

    • Concurrently, saturate n-octanol with the PBS buffer using the same procedure. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[6]

  • Partitioning Experiment:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS buffer (e.g., 1 mL of each).

    • Spike the system with a small volume of the compound's stock solution to achieve a final concentration where it is soluble in both phases and detectable by the chosen analytical method.

    • Securely cap the vial and shake it vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached. The time required can range from minutes to several hours and should be determined empirically.[7]

  • Phase Separation:

    • Centrifuge the vial at a low speed to ensure a clean separation of the n-octanol (top layer) and aqueous (bottom layer) phases.

  • Quantification:

    • Carefully sample a known aliquot from each phase.

    • Quantify the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or, more commonly, High-Performance Liquid Chromatography (HPLC).

    • Causality: HPLC is preferred for its high sensitivity and ability to separate the analyte from any potential impurities or degradants.

  • Calculation:

    • The distribution coefficient (D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

    • LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a rapid, high-throughput, and automated alternative for estimating LogP.[8][9] This indirect method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.[10] The principle is that more lipophilic compounds will interact more strongly with the hydrophobic stationary phase (e.g., C18) and thus elute later.

Experimental Workflow Diagram:

RP_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Calculation prep_standards Prepare Reference Standards (Known LogP Values) inject_standards Inject Standards into HPLC prep_standards->inject_standards prep_sample Prepare Test Compound Solution inject_sample Inject Test Compound prep_sample->inject_sample prep_mobile Prepare Mobile Phase (e.g., Acetonitrile/Water) prep_mobile->inject_standards prep_mobile->inject_sample get_tr_standards Measure Retention Times (tR) of Standards inject_standards->get_tr_standards calc_k Calculate Capacity Factor (k) k = (tR - t0) / t0 get_tr_standards->calc_k get_tr_sample Measure Retention Time (tR) of Test Compound inject_sample->get_tr_sample get_tr_sample->calc_k plot_curve Plot log(k) vs. Known LogP (Generate Calibration Curve) calc_k->plot_curve For Standards calc_logp Calculate LogP of Test Compound from its log(k) and the Curve calc_k->calc_logp For Test Compound plot_curve->calc_logp

Sources

Methodological & Application

Synthesis protocol for Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Diaryl ethers featuring an ortho-amino group are highly privileged scaffolds in medicinal chemistry and agrochemical development. They serve as critical precursors for the synthesis of complex heterocycles, including phenoxazines, benzimidazoles, and various kinase inhibitors. The target compound, Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]benzoate (CAS: 946682-72-0), features a trifluoromethyl group that enhances lipophilicity and metabolic stability, making it a highly sought-after building block.

This application note details a robust, two-step convergent synthesis of this derivative. The methodology is grounded in a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective catalytic hydrogenation.

Causality in Experimental Design
  • Electrophile Selection (SNAr): The formation of the diaryl ether linkage utilizes 4-chloro-3-nitrobenzotrifluoride. The strongly electron-withdrawing nitro group at the ortho position and the trifluoromethyl group at the para position highly activate the aryl chloride toward nucleophilic attack .

  • Base and Solvent (SNAr): Potassium carbonate (K₂CO₃) is selected as the base over stronger alkali hydroxides (e.g., NaOH) to prevent the undesired saponification of the methyl ester. Dimethylformamide (DMF) serves as the optimal polar aprotic solvent, solvating the potassium cation and leaving the phenoxide highly nucleophilic.

  • Chemoselective Reduction: The reduction of the nitro intermediate to the corresponding aniline is performed using palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is preferred over Béchamp reduction (Fe/HCl) because it generates zero metal waste and avoids harsh acidic conditions that could hydrolyze the ester . The trifluoromethyl group and the diaryl ether bond are entirely stable to these mild hydrogenolysis conditions.

Quantitative Data Presentation

Table 1: Reagent Equivalencies and Quantities (10 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: SNAr Reaction
Methyl 3-hydroxybenzoate152.151.001.52 gNucleophile
4-Chloro-3-nitrobenzotrifluoride225.551.052.37 gElectrophile
Potassium Carbonate (K₂CO₃)138.211.502.07 gMild Base
Dimethylformamide (DMF)73.09N/A15.0 mLSolvent
Step 2: Catalytic Hydrogenation
Nitro Intermediate (from Step 1)341.241.00~3.00 gSubstrate
10% Pd/C (50% wet)106.420.05 (Pd)300 mgCatalyst
Hydrogen Gas (H₂)2.02Excess1 atmReducing Agent
Methanol (MeOH)32.04N/A30.0 mLSolvent

Table 2: Expected Yields and Quality Metrics

CompoundExpected YieldPurity (HPLC)MS (ESI+) [M+H]⁺Appearance
Nitro Intermediate85 - 92%> 95%m/z 342.1Yellow crystalline solid
Target Amino-Ester90 - 98%> 98%m/z 312.1Off-white to pale brown solid

Step-by-Step Methodologies

Step 1: Synthesis of Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate

This protocol establishes a self-validating system through distinct colorimetric and chromatographic shifts.

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-hydroxybenzoate (1.52 g, 10.0 mmol) and anhydrous DMF (15 mL).

  • Deprotonation: Add finely powdered K₂CO₃ (2.07 g, 15.0 mmol) in one portion. Stir the suspension at room temperature for 15 minutes. The solution will take on a slight yellow tint as the phenoxide forms.

  • Electrophile Addition: Add 4-chloro-3-nitrobenzotrifluoride (2.37 g, 10.5 mmol) dropwise via syringe.

  • Heating & Monitoring: Attach a reflux condenser and heat the reaction mixture to 85 °C using an oil bath. Stir for 4–6 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting phenol (Rf ~0.3) will be consumed, and a new, distinct bright yellow spot (Rf ~0.6) corresponding to the nitro intermediate will appear.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. A yellow precipitate will form. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (2 × 30 mL) to remove residual DMF, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude yellow solid can be used directly in Step 2 or recrystallized from Hexanes/EtOAc.

Step 2: Synthesis of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]benzoate

Caution: Pd/C is highly pyrophoric when dry. Always handle wet catalyst and purge reaction vessels thoroughly.

  • Reaction Setup: Dissolve the crude nitro intermediate (~3.00 g, 8.8 mmol) in HPLC-grade Methanol (30 mL) in a 100 mL two-neck round-bottom flask.

  • Atmosphere Exchange: Seal the flask with rubber septa. Purge the solution with Nitrogen (N₂) gas for 10 minutes to displace all oxygen.

  • Catalyst Addition: Briefly remove one septum and carefully add 10% Pd/C (300 mg, 50% wet). Re-seal and purge with N₂ for an additional 5 minutes.

  • Hydrogenation: Attach a hydrogen balloon (1 atm) via a needle through the septum. Evacuate the flask briefly under vacuum and backfill with H₂ (repeat 3 times). Stir the black suspension vigorously at room temperature for 3–4 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 2:1). The yellow nitro compound (Rf ~0.7) will disappear, replaced by a highly polar, UV-active spot (Rf ~0.4) that exhibits blue fluorescence under 254 nm light. Staining with Ninhydrin will yield a dark purple spot, confirming the presence of the primary amine.

  • Filtration: Once hydrogen uptake ceases, purge the flask thoroughly with N₂. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (20 mL). Do not let the filter cake dry out.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the target compound as an off-white to pale brown solid.

Workflow & Mechanistic Diagram

G Nuc Methyl 3-hydroxybenzoate (Nucleophile) SNAr Step 1: SNAr Reaction K2CO3, DMF, 80-90 °C Nuc->SNAr Elec 4-Chloro-3-nitrobenzotrifluoride (Electrophile) Elec->SNAr Int Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate (Nitro Intermediate) SNAr->Int C-O Bond Formation Red Step 2: Catalytic Hydrogenation 10% Pd/C, H2 (1 atm), MeOH, RT Int->Red Prod Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]benzoate (Target Compound) Red->Prod NO2 to NH2

Synthesis workflow of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]benzoate via SNAr and reduction.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.[Link]

  • Gallou, F., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. Organic Letters, 23(20), 8024–8028.[Link]

Application Notes and Protocols for the Synthesis and Use of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate is a bespoke chemical entity poised for significant applications in both medicinal chemistry and agrochemical development. While direct literature on this specific molecule is nascent, its structural motifs—a trifluoromethylated aminophenol linked via a diaryl ether to a methyl benzoate—are hallmarks of potent bioactive compounds. The trifluoromethyl (-CF3) group, in particular, is a celebrated addition in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1] This guide, therefore, serves as a forward-looking application note, projecting the synthesis and utility of this compound based on established, robust chemical principles and drawing parallels from closely related, well-documented analogues.

The core value of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate lies in its potential as a versatile intermediate. The amino group offers a reactive handle for amide bond formation, the ester can be hydrolyzed or further modified, and the aromatic rings can be subjected to various electrophilic or nucleophilic substitution reactions. This trifecta of functionalities makes it a highly attractive scaffold for creating libraries of complex molecules for screening and development.

Physicochemical Properties and Safety Data (Inferred)

Based on analogous compounds, the following properties and safety precautions are anticipated. It is imperative to handle this compound with care in a well-ventilated fume hood, utilizing appropriate personal protective equipment (PPE).

PropertyPredicted Value/InformationSource (Analogous Compound)
CAS Number Not assignedN/A
Molecular Formula C15H12F3NO3N/A
Molecular Weight 327.26 g/mol N/A
Physical Form Likely a solid at room temperature
Boiling Point >290 °C at 760 mmHg (estimated)
Storage Store at room temperature, protected from light, in a dry, well-ventilated place.

Safety Profile:

  • Hazard Statements: Expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Statements: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[3]

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water (do not induce vomiting) and seek immediate medical attention.[2][4]

Proposed Synthetic Routes

The key strategic bond to form in the synthesis of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate is the diaryl ether linkage. Two highly reliable and scalable methods are proposed: the Ullmann Condensation and the Buchwald-Hartwig C-O Cross-Coupling reaction.

G cluster_0 Retrosynthesis cluster_1 Starting Materials cluster_2 Synthetic Pathways Target Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate DiarylEther Diaryl Ether Bond Target->DiarylEther Key Disconnection SM1 2-Amino-4-(trifluoromethyl)phenol DiarylEther->SM1 SM2 Methyl 3-halobenzoate (X = Br, I) DiarylEther->SM2 Ullmann Ullmann Condensation (Cu-catalyzed) SM1->Ullmann Buchwald Buchwald-Hartwig Coupling (Pd-catalyzed) SM1->Buchwald SM2->Ullmann SM2->Buchwald Ullmann->Target Forms C-O bond Buchwald->Target Forms C-O bond

Caption: Retrosynthetic analysis of the target molecule.

Protocol 1: Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a classic, robust method for forming C-O bonds using a copper catalyst.[5] This protocol is adapted from established procedures for similar aminophenol couplings.

Materials and Reagents:

ReagentCAS NumberRole
2-Amino-4-(trifluoromethyl)phenol454-80-8Nucleophile
Methyl 3-bromobenzoate618-99-5Electrophile
Copper(I) Iodide (CuI)7681-65-4Catalyst
L-Proline147-85-3Ligand
Potassium Carbonate (K2CO3)584-08-7Base
Dimethyl Sulfoxide (DMSO)67-68-5Solvent

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add Copper(I) iodide (5-10 mol%), L-Proline (10-20 mol%), and anhydrous potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Addition of Reactants: Add 2-Amino-4-(trifluoromethyl)phenol (1.0 equivalent) and Methyl 3-bromobenzoate (1.1 equivalents) to the flask.

  • Solvent Addition: Add anhydrous DMSO via syringe to achieve a concentration of 0.5-1.0 M.

  • Heating: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Buchwald-Hartwig C-O Cross-Coupling

This modern palladium-catalyzed method often proceeds under milder conditions and with greater functional group tolerance compared to the Ullmann condensation.

Materials and Reagents:

ReagentCAS NumberRole
2-Amino-4-(trifluoromethyl)phenol454-80-8Nucleophile
Methyl 3-bromobenzoate618-99-5Electrophile
Pd2(dba)351364-51-3Palladium Pre-catalyst
Xantphos161265-03-8Ligand
Cesium Carbonate (Cs2CO3)534-17-8Base
Toluene108-88-3Solvent

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox, add Pd2(dba)3 (1-2 mol%), Xantphos (2-4 mol%), and cesium carbonate (1.5 equivalents) to an oven-dried Schlenk flask.

  • Addition of Reactants: Add 2-Amino-4-(trifluoromethyl)phenol (1.2 equivalents) and Methyl 3-bromobenzoate (1.0 equivalent).

  • Solvent Addition: Remove the flask from the glovebox and add anhydrous toluene under an inert atmosphere.

  • Heating: Heat the reaction mixture to 80-110 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired product.

Potential Applications in Organic Synthesis

The structure of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate is a versatile platform for the synthesis of high-value molecules, particularly in the agrochemical and pharmaceutical industries.

Precursor for Herbicides

The aryloxyphenoxypropionate ("fop") class of herbicides are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[6][7] Quizalofop-p-ethyl is a prime example of this class.[8][9] Our target molecule can serve as a key intermediate for novel "fop" herbicide analogues.

G start Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate step1 Diazotization (NaNO₂, HCl) start->step1 step2 Sandmeyer Reaction (e.g., CuCl) step1->step2 intermediate1 Methyl 3-[2-chloro-4-(trifluoromethyl)phenoxy]-benzoate step2->intermediate1 step3 Hydrolysis (LiOH, H₂O) intermediate1->step3 intermediate2 3-[2-chloro-4-(trifluoromethyl)phenoxy]-benzoic acid step3->intermediate2 step4 Coupling with (R)-ethyl 2-hydroxypropanoate intermediate2->step4 final Novel 'Fop' Herbicide Analogue step4->final

Caption: Proposed synthesis of a herbicide analogue.

Hypothetical Protocol:

  • Diazotization/Sandmeyer Reaction: The primary amine of the starting material is converted to a diazonium salt and subsequently replaced with a chloro group to mimic the quinoxaline moiety in Quizalofop.

  • Ester Hydrolysis: The methyl ester is saponified to the corresponding carboxylic acid.

  • Coupling: The resulting acid is coupled with the chiral ethyl 2-hydroxypropanoate to install the propionate side chain characteristic of "fop" herbicides.

Scaffold for Pharmaceutical Agents

The aminophenoxy benzoate core is present in compounds investigated as inhibitors of metabolic enzymes, which are promising targets in oncology.[10] For instance, derivatives of this scaffold have shown potent dual inhibition of malate dehydrogenase 1 (MDH1) and 2 (MDH2).[11]

G start Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate step1 Amide Coupling (Carboxylic Acid, Coupling Reagent) start->step1 final Bioactive Amide Derivative (e.g., MDH Inhibitor Analogue) step1->final

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]benzoate .

This target molecule is synthesized via a classic two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether linkage, followed by the chemoselective reduction of the nitro group to an amine. While theoretically straightforward, this sequence is notorious for yield-killing side reactions—specifically ester hydrolysis during the coupling phase and dimerization during the reduction phase.

Below, you will find a diagnostic workflow, targeted Q&A troubleshooting, comparative data, and self-validating experimental protocols to ensure high-yielding, reproducible batches.

Diagnostic Synthesis Workflow

SynthesisWorkflow Phenol Methyl 3-hydroxybenzoate (Nucleophile) SNAr Step 1: SNAr Coupling Anhydrous K2CO3, DMF, 80°C Phenol->SNAr ArylFluoride 4-Fluoro-3-nitrobenzotrifluoride (Electrophile) ArylFluoride->SNAr Intermediate Methyl 3-[2-nitro-4-(trifluoromethyl) phenoxy]benzoate SNAr->Intermediate Target Pathway Hydrolysis Failure: Ester Hydrolysis (Due to wet solvent/base) SNAr->Hydrolysis Side Reaction Reduction Step 2: Nitro Reduction Fe powder, NH4Cl, EtOH/H2O, 80°C Intermediate->Reduction Product Methyl 3-[2-amino-4-(trifluoromethyl) phenoxy]benzoate Reduction->Product Target Pathway IncompleteRed Failure: Azo/Azoxy Dimers (Due to stalled reduction) Reduction->IncompleteRed Side Reaction

Figure 1: Two-step synthesis workflow of the diaryl ether, highlighting critical failure pathways.

Troubleshooting FAQs: Causality & Solutions

Q1: My SNAr coupling yield is below 40%, and I am observing a highly polar baseline spot on my TLC plate. What is happening? A: You are likely experiencing ester hydrolysis. The highly electron-withdrawing nature of the nitro and trifluoromethyl groups makes 4-fluoro-3-nitrobenzotrifluoride an exceptionally reactive SNAr electrophile[1]. However, if your base (e.g., K₂CO₃) has absorbed atmospheric moisture or if your DMF is not strictly anhydrous, hydroxide ions are generated at the 80 °C reaction temperature. Hydroxide is a potent nucleophile that rapidly saponifies the methyl ester of your phenol partner[2]. The polar baseline spot is the resulting benzoic acid derivative, which is lost to the aqueous layer during standard organic workup. Solution: Switch to strictly anhydrous DMF, use oven-dried K₂CO₃, and run the reaction under an inert argon/nitrogen atmosphere.

Q2: I am trying to push the SNAr reaction to completion by increasing the temperature to 110 °C, but the reaction mixture turns black and the yield drops. Why? A: Excessive thermal energy in polar aprotic solvents (DMF/DMSO) can lead to the decomposition of the nitroarene and the generation of dimethylamine from the thermal breakdown of DMF, which can act as a competing nucleophile. Solution: Instead of increasing the temperature, increase the reactivity of the nucleophile. Swapping K₂CO₃ for Cesium Carbonate (Cs₂CO₃) enhances the solubility of the phenoxide ion via the "cesium effect," allowing the SNAr to reach completion at a much milder 60–70 °C.

Q3: During the Step 2 nitro reduction using H₂ and Pd/C, the reaction stalls and I isolate a bright orange/red impurity. What is this? A: Nitro reduction is a multi-step process that proceeds via nitroso and hydroxylamine intermediates. If the hydrogen transfer is insufficient—often due to catalyst poisoning by trace sulfur/halides from Step 1, or inadequate H₂ pressure—these intermediates condense to form highly colored azo or azoxy dimers[3]. Solution: Ensure the intermediate from Step 1 is meticulously purified (e.g., passed through a silica plug) before hydrogenation. Alternatively, abandon Pd/C and utilize a robust, metal-mediated electron transfer method like Fe/NH₄Cl, which bypasses the sensitivity of precious metal catalysts[4].

Q4: Is there a risk of cleaving the methyl ester or defluorinating the CF₃ group during the reduction step? A: Yes. While CF₃ groups are generally stable to standard Pd/C hydrogenation, harsh conditions or extended reaction times can lead to trace defluorination. More importantly, ester-substituted nitroarenes are prone to transesterification or hydrolysis if the reduction medium is not carefully controlled. To guarantee absolute chemoselectivity (leaving the ester and CF₃ intact), mild transfer hydrogenation systems such as Fe/NH₄Cl or NaBH₄-FeCl₂ are vastly superior to H₂/Pd[5].

Quantitative Data: Comparison of Nitro Reduction Methods

To maximize the yield of the final Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]benzoate, selecting the correct reduction method is critical. The table below summarizes the causality behind method selection.

Reduction MethodTypical YieldChemoselectivity (Ester/CF₃)Risk of DimerizationCausality & Workup Notes
H₂ + 10% Pd/C 50 - 70%ModerateHighProne to catalyst poisoning from SNAr impurities. Requires high-pressure equipment.
SnCl₂ / EtOH 75 - 85%HighLowExcellent chemoselectivity, but generates toxic tin emulsions during basic workup, complicating isolation.
Fe / NH₄Cl (Aq. EtOH) 90 - 95% Absolute Very Low Optimal Method. Mild electron transfer prevents defluorination and ester cleavage. Simple filtration workup.
NaBH₄-FeCl₂ 85 - 92%HighLowHighly selective for ester-substituted nitroarenes[5]. Requires careful control of gas evolution.

Self-Validating Experimental Protocols

Protocol A: Anhydrous SNAr Coupling (Step 1)

Objective: Synthesize Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate without ester hydrolysis.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Reagent Loading: Add Methyl 3-hydroxybenzoate (1.0 equiv, 10 mmol) and oven-dried, finely powdered K₂CO₃ (2.0 equiv, 20 mmol).

  • Solvent Addition: Inject 40 mL of strictly anhydrous DMF (stored over 4Å molecular sieves). Stir at room temperature for 15 minutes to pre-form the phenoxide ion. The solution will turn slightly yellow.

  • Electrophile Addition: Dropwise, add 4-Fluoro-3-nitrobenzotrifluoride (1.05 equiv, 10.5 mmol) via syringe.

  • Heating & IPC (In-Process Control): Heat the reaction to 75 °C. Monitor via LCMS or TLC (Hexanes/EtOAc 4:1). Self-Validation: The reaction is complete when the phenol peak disappears (typically 4-6 hours). Do not exceed 85 °C.

  • Workup: Cool to room temperature. Quench by pouring into 200 mL of ice-cold distilled water to precipitate the product. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with 5% LiCl aqueous solution (3 x 50 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary to ensure no starting materials carry over to poison Step 2.

Protocol B: Chemoselective Fe/NH₄Cl Nitro Reduction (Step 2)

Objective: Reduce the nitro group to an amine without dimerization, defluorination, or ester cleavage.

  • Reaction Setup: In a 250 mL flask, dissolve the Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate intermediate (10 mmol) in 50 mL of Ethanol (EtOH).

  • Activator Addition: Add a solution of Ammonium Chloride (NH₄Cl, 5.0 equiv, 50 mmol) dissolved in 15 mL of distilled water.

  • Iron Addition: Add activated Iron powder (325 mesh, 10.0 equiv, 100 mmol) in a single portion. Note: The large excess of Iron ensures rapid reduction, preventing the accumulation of nitroso intermediates that cause dimerization.

  • Heating & IPC: Equip a reflux condenser and heat the vigorously stirring suspension to 80 °C. Monitor via TLC. Self-Validation: The starting material spot should completely disappear within 1-2 hours, replaced by a highly fluorescent (under 254 nm UV) lower-Rf spot corresponding to the amine.

  • Filtration: While still warm, filter the reaction mixture through a pad of Celite to remove the iron oxides. Wash the Celite pad generously with hot Ethyl Acetate (100 mL).

  • Workup: Concentrate the filtrate to remove EtOH. Partition the remaining aqueous residue between Ethyl Acetate and saturated NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]benzoate.

Sources

Technical Support Center: Solubility Enhancement for Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. This hub is dedicated to overcoming the severe aqueous solubility challenges of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate . As a researcher or drug development professional, you are dealing with a classic "brick dust/grease ball" molecule.

Before adjusting any parameters, we must understand the causality behind the molecule's insolubility:

  • Extreme Lipophilicity: The trifluoromethyl (-CF3) group and the diaryl ether core drastically increase the partition coefficient (LogP), driving water molecules away from the crystal lattice.

  • Deactivated Amine: The primary amine is ortho to an ether oxygen and meta to the strongly electron-withdrawing -CF3 group. This pulls electron density away from the nitrogen, rendering it exceptionally poorly basic and resistant to standard salt formation.

  • Hydrolytic Susceptibility: The methyl benzoate ester is vulnerable to base- or acid-catalyzed hydrolysis, strictly limiting the use of extreme pH adjustments.

Section 1: Formulation Decision Matrix

To prevent wasted resources on incompatible techniques, use the following diagnostic tree to select the optimal solubility enhancement pathway for this specific API.

Decision_Matrix API API: Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate (High LogP, Weak Base, Ester) Q1 Is thermal degradation observed at >150°C? API->Q1 Q2 Is the molecule too bulky for 1:1 CD inclusion? API->Q2 HME Hot Melt Extrusion (ASD) Use PVP-VA Q1->HME No SD Spray Drying (ASD) Use HPMCAS Q1->SD Yes (Amine oxidation) CD_1 HP-β-CD Complexation (1:1 Stoichiometry) Q2->CD_1 No CD_2 HP-β-CD Complexation (1:2 Guest:Host Ratio) Q2->CD_2 Yes (Diaryl ether core)

Fig 1. Decision matrix for selecting solubility enhancement strategies based on API traits.

Section 2: Frequently Asked Questions (FAQs)

Q1: I attempted to make an HCl salt to improve solubility, but it immediately precipitated in simulated gastric fluid (SGF). Why? A1: The primary amine on your API is severely deactivated by the electron-withdrawing -CF3 group. This lowers the pKa significantly. When the HCl salt enters an aqueous environment, the local pH easily exceeds the API's effective pKa, causing rapid disproportionation back to the highly insoluble free base. We recommend abandoning salt formation and utilizing Amorphous Solid Dispersions (ASDs) to generate a supersaturated state[1].

Q2: Can I use extreme pH adjustments (e.g., pH < 2 or pH > 10) to force solubilization for intravenous dosing? A2: No. While a very low pH might temporarily protonate the weak amine, your molecule contains a methyl benzoate ester. Aqueous environments at extreme pH values will rapidly catalyze the hydrolysis of the ester into the corresponding carboxylic acid and methanol. For parenteral routes, consider cyclodextrin inclusion complexes (e.g., HP-β-CD) which shield the hydrophobic core without requiring pH extremes[2].

Q3: During Hot Melt Extrusion (HME) for my ASD, the extrudate turned dark brown and HPLC showed degradation. What is the mechanism? A3: Thermal degradation. The primary amine is highly susceptible to oxidation at the elevated temperatures required for HME (often >150°C depending on the polymer Tg). Furthermore, if you used a polymer with residual peroxides (like some grades of PVP), it accelerates amine oxidation. Solution: Switch to Spray Drying (SD) which operates at much lower particle temperatures, or use a plasticizer to lower the HME processing temperature[3].

Section 3: Troubleshooting Guides & Protocols

Workflow 1: Amorphous Solid Dispersion (ASD) via Spray Drying

Issue: The API recrystallizes within 24 hours of dissolution testing, losing its "parachute" effect. Causality: The polymer matrix is failing to inhibit crystal nucleation in the supersaturated state. The highly hydrophobic diaryl ether core is rapidly self-associating in water. Self-Validating Protocol:

  • Solvent Preparation: Dissolve 1.0 g of API and 3.0 g of HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) in 100 mL of a Methanol/Dichloromethane (1:1 v/v) mixture.

    • Validation step: The solution must be optically clear. If cloudy, the API is not fully dissolved, which will act as seed crystals and lead to immediate nucleation during drying.

  • Spray Drying Parameters: Set inlet temperature to 80°C, aspirator to 100%, and pump rate to 15%. The low boiling point of DCM/MeOH ensures rapid droplet evaporation, freezing the API in an amorphous state[4].

  • Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Validation step: Run Differential Scanning Calorimetry (DSC). A single Glass Transition Temperature (Tg) indicates a successful, miscible solid dispersion. The presence of a melting endotherm (Tm) indicates residual crystallinity.

  • Dissolution Testing: Run a non-sink dissolution test in FaSSIF (Fasted State Simulated Intestinal Fluid). HPMCAS is amphiphilic and will maintain the supersaturated "parachute" effect by forming nano-micelles around the hydrophobic API[3].

Workflow 2: Cyclodextrin Inclusion Complexation

Issue: The phase solubility diagram shows an AP​ type curve (deviation from linearity), and the complex precipitates at high concentrations. Causality: The molecule's bulky diaryl ether structure and -CF3 group may require two cyclodextrin molecules to fully encapsulate one API molecule (1:2 stoichiometry). At high concentrations, these complexes can self-assemble into insoluble aggregates[5]. Self-Validating Protocol:

  • Phase Solubility Setup: Prepare aqueous solutions of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) ranging from 0 to 50 mM in phosphate buffer (pH 6.8).

  • Equilibration: Add an excess amount of the API (e.g., 50 mg) to 5 mL of each CD solution. Seal and shake at 150 rpm at 25°C for 72 hours.

    • Validation step: 72 hours is critical; bulky molecules take significantly longer to achieve complexation equilibrium.

  • Filtration & Analysis: Filter through a 0.45 µm PVDF syringe filter. Crucial: Discard the first 1 mL of filtrate to account for API adsorption to the filter membrane. Analyze the remaining filtrate via HPLC.

  • Ternary Stabilization: If the curve is non-linear ( AP​ type), calculate the K1:1​ and K1:2​ stability constants. To prevent precipitation in the final formulation, add 0.1% w/v of a water-soluble polymer (e.g., PVP K30) to stabilize the ternary complex and prevent CD self-aggregation[6].

CD_Mechanism API API (Exposed CF3 & Diaryl Ether) Complex 1:2 Inclusion Complex (API encapsulated by 2 CDs) API->Complex Hydrophobic Interactions CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Fit Stable Stable Solubilized State (No Aggregation) Complex->Stable Prone to aggregation without polymer Polymer PVP K30 (Ternary Agent) Polymer->Stable Steric Stabilization

Fig 2. Mechanism of ternary cyclodextrin complexation to prevent aggregate precipitation.

Section 4: Quantitative Data & Formulation Selection

Table 1: Comparative Analysis of Solubility Enhancement Strategies for Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate

Formulation StrategyMechanism of EnhancementProjected Solubility GainCritical Quality Attributes (CQAs)Primary Risk Factor
Amorphous Solid Dispersion (Spray Drying) Disruption of crystal lattice; generates high-energy supersaturated state50x - 100xSingle Tg on DSC; Residual solvent < 500 ppmMoisture-induced recrystallization during storage
Cyclodextrin Complexation (HP-β-CD) Encapsulation of lipophilic -CF3 and aromatic rings in a hydrophilic shell20x - 50xComplexation efficiency; K1:2​ stability constantPrecipitation of CD aggregates at high doses
Lipid-Based Formulation (SEDDS) Solubilization within self-assembling lipid/surfactant micelles10x - 30xDroplet size < 50 nm; PDI < 0.3Ester hydrolysis if formulation is not completely anhydrous
Salt Formation (HCl) Ionization of the primary amine< 2x (Not Recommended)pKa determination; Salt disproportionation pHRapid precipitation in intestinal pH (6.8)

References

  • [5] Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI Molecules.[Link]

  • [4] PMC. (2026). Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review.[Link]

  • [2] PMC. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.[Link]

  • [3] Purdue University. (2021). Enhancement of dissolution performance of amorphous solid dispersions by plasticization.[Link]

  • [6] MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.[Link]

Sources

How to prevent Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate degradation during storage

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate Document ID: TS-8842-CF3 Prepared by: Senior Application Scientist, Analytical & Formulation Division

Welcome to the Technical Support Center. Handling multi-functional organic building blocks requires a deep understanding of their structural vulnerabilities. Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate is a highly valuable intermediate in drug development, possessing three distinct reactive domains: a primary aromatic amine, a methyl ester, and a halogenated diphenyl ether linkage.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure the integrity of your compound from synthesis to assay.

Part 1: Mechanistic Causality of Degradation (The "Why")

To prevent degradation, we must first understand the structural causality behind it. This compound is susceptible to three primary degradation pathways:

  • Oxidative Degradation of the Aromatic Amine: The primary aniline moiety (2-amino group) possesses a lone pair of electrons that is highly susceptible to auto-oxidation when exposed to atmospheric oxygen. This oxidation forms radical cations that subsequently couple to form highly colored azo compounds or quinone-imines. This is a well-documented phenomenon where aromatic amines darken upon exposure to air and light[1].

  • Hydrolytic Cleavage of the Methyl Ester: The benzoate methyl ester is prone to nucleophilic attack by ambient moisture. This hydrolysis is accelerated by trace acidic or basic impurities (often residual from glassware or synthesis), converting the ester into the corresponding carboxylic acid[2].

  • Photochemical Cleavage of the Diphenyl Ether: Halogenated diphenyl ethers can undergo photolytic cleavage and debromination/defluorination when exposed to ultraviolet (UV) light. The UV photons provide sufficient energy to homolytically cleave the ether linkage or the C-F bonds, initiating a radical degradation cascade[3].

Part 2: Troubleshooting & FAQs

Q1: My compound was originally an off-white powder, but after three months on the shelf, it has turned yellowish-brown. Is it still usable?

Cause: This is a classic symptom of aromatic amine oxidation. The discoloration is caused by conjugated polymeric impurities (azo or quinone-imine derivatives) forming at the 2-amino position[1]. Resolution: Do not use the compound for sensitive biological assays or strict stoichiometric syntheses without repurification. While the molar percentage of the impurity might be low (<2%), these oxidized oligomers are highly chromophoric and can severely interfere with UV-Vis or fluorescence-based assays. Prevention: Always store the compound under an inert atmosphere (Argon is preferred over Nitrogen as it is denser and effectively "blankets" the solid powder).

Q2: During LC-MS quality control, I noticed a new polar peak eluting before the main compound. The mass spectrum shows an [M+H]+ peak at m/z 298, whereas my target is m/z 312. What happened?

Cause: Your compound has undergone ester hydrolysis due to moisture exposure. The intact methyl ester has a theoretical exact mass of ~311.08 Da ([M+H]+ = 312). Hydrolysis cleaves the methyl group (-CH3, 15 Da) and replaces it with a proton (+H, 1 Da), resulting in the free carboxylic acid with a net loss of 14 Da ([M+H]+ = 298)[2]. Resolution: The hydrolyzed product cannot be easily reverted in a single step without protecting the amine. You must discard the degraded aliquot or re-esterify using Fischer esterification conditions (which risks side reactions). Prevention: Utilize strict anhydrous storage protocols (detailed in Part 4) and ensure the compound is brought to absolute room temperature before opening to prevent atmospheric condensation on the cold powder.

Q3: We need to store a 50g batch of this compound for a 2-year drug development campaign. What is the optimal thermal strategy?

Cause: Chemical degradation kinetics (both oxidation and hydrolysis) follow the Arrhenius equation; lowering the temperature exponentially decreases the reaction rate. However, standard refrigeration (4°C) often introduces high humidity environments. Resolution: For long-term storage (>6 months), the compound must be stored at -20°C or -80°C in a tightly sealed, desiccated secondary container[4].

Part 3: Quantitative Degradation Profiles

To facilitate rapid risk assessment, the following table summarizes the quantitative triggers and kinetic parameters associated with the compound's degradation pathways.

Degradation PathwayVulnerable MoietyPrimary TriggerKinetic AcceleratorAnalytical Signature (LC-MS/UV)Acceptable Storage Limit
Auto-Oxidation 2-Amino groupOxygen (O2)Light, Heat (>25°C)Broad UV absorption (tailing to 500nm); High MW dimers< 0.5% area
Hydrolysis Methyl BenzoateMoisture (H2O)Extremes of pH, Heat-14 Da mass shift (m/z 298); Shorter retention time< 1.0% area
Photolysis Diphenyl Ether / CF3UV Light (<360nm)Dissolution in solventLoss of CF3 (-69 Da) or ether cleavage fragments< 0.1% area

Part 4: Self-Validating Storage Protocol (SOP)

To ensure absolute trustworthiness in your workflow, do not rely on passive storage. Implement the following self-validating system. This protocol ensures that any failure in the storage environment is detected before the compound is used in a critical experiment.

Phase 1: Pre-Storage Baseline Validation

  • Dissolve a 1 mg sample in LC-MS grade Acetonitrile.

  • Run a standard reverse-phase LC-MS gradient. Confirm the purity is >98% by UV (254 nm) and the primary mass is m/z 312 [M+H]+. Record this chromatogram as the "Baseline".

Phase 2: Aliquoting and Environmental Control

  • Transfer the bulk powder into a glovebox purged with inert Argon gas. Causality: Argon is heavier than air and displaces oxygen more effectively than Nitrogen, preventing amine oxidation.

  • Divide the bulk powder into single-use amber glass vials. Causality: Amber glass blocks UV light <400nm, preventing photolytic cleavage of the diphenyl ether.

  • Cap the vials tightly with PTFE-lined septa.

Phase 3: Moisture Exclusion & Thermal Storage

  • Place the amber vials into a secondary high-density polyethylene (HDPE) container.

  • Add indicating silica gel packets (blue-to-pink) into the secondary container. Causality: The desiccant acts as a sacrificial moisture sink, preventing ester hydrolysis.

  • Seal the HDPE container with Parafilm and store at -20°C.

Phase 4: Post-Storage Retrieval & Validation

  • CRITICAL STEP: When retrieving a vial, allow it to sit at room temperature for exactly 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering rapid ester hydrolysis.

  • Check the indicating silica gel. If it has turned pink, the moisture seal has failed.

  • Run a rapid LC-MS check. If the m/z 298 peak is <0.5%, the storage system is validated and the compound is cleared for use.

Part 5: Degradation Pathway Visualization

The following logical relationship diagram maps the stressors to their specific degradation pathways and the corresponding preventative interventions.

DegradationPathways Target Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate (Intact Molecule) Oxygen Oxygen / Air (Oxidative Stress) Target->Oxygen Exposed to Moisture Moisture / H2O (Hydrolytic Stress) Target->Moisture Exposed to Light UV / Visible Light (Photolytic Stress) Target->Light Exposed to AmineOx Aromatic Amine Oxidation (Forms Colored Azo/Quinone-imines) Oxygen->AmineOx Triggers EsterHyd Methyl Ester Hydrolysis (Forms Free Carboxylic Acid, -14 Da) Moisture->EsterHyd Triggers EtherCleave Diphenyl Ether Cleavage & Photodehalogenation Light->EtherCleave Triggers InertGas Store under Argon Gas (Displaces Oxygen) InertGas->Oxygen Blocks Desiccant Use Desiccants & Warm to RT (Prevents Condensation) Desiccant->Moisture Blocks AmberVial Amber Vials & Dark Storage (Blocks UV Photons) AmberVial->Light Blocks

Caption: Mechanistic map of environmental stressors, resulting chemical degradation pathways, and targeted interventions.

References

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at:[Link][4]

  • Photochemical Degradation of Polybrominated Diphenyl Ethers in Micro Photo-Reactor. ResearchGate. Available at:[Link][3]

Sources

Technical Support Center: Troubleshooting Impurities in Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Synthesizing complex diphenyl ethers like Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]benzoate requires precise control over nucleophilic aromatic substitution (SNAr) and catalytic reduction pathways.

Rather than simply listing fixes, this guide examines the mechanistic causality behind impurity formation. By understanding the chemical drivers—such as Meisenheimer complex stability and intermediate lifetimes—you can implement self-validating protocols that ensure high-purity batches.

Part 1: Mechanistic Troubleshooting & FAQs

The synthesis of this active pharmaceutical ingredient (API) precursor typically involves a two-step sequence: an SNAr etherification followed by a nitro reduction. Each step presents unique impurity risks.

Section A: SNAr Etherification Step

Q1: Why am I seeing high levels of the carboxylic acid impurity (saponification) during etherification? A1: The formation of 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid is caused by the unintended saponification of your methyl ester. In the presence of trace water, the K2CO3 base generates hydroxide ions, which readily attack the ester carbonyl[1]. Field-Proven Insight: To prevent this, your system must be strictly anhydrous. Always validate solvent dryness using Karl Fischer (KF) titration before introducing the base. If the impurity persists despite dry solvents, switch from K2CO3 to a weaker, less hygroscopic base like anhydrous K3PO4.

Q2: My SNAr reaction is stalling with high amounts of unreacted halobenzene. How can I improve the conversion rate? A2: If you are using 1-chloro-2-nitro-4-(trifluoromethyl)benzene, the reaction may stall due to the high activation energy required to form the Meisenheimer intermediate. Field-Proven Insight: Switch to the fluoro-derivative (1-fluoro-2-nitro-4-(trifluoromethyl)benzene). In SNAr reactions, aryl fluorides are the substrates of choice because the high electronegativity of fluorine stabilizes the anionic transition state, making it a vastly superior leaving group compared to chloride[2].

Section B: Catalytic Nitro Reduction Step

Q3: My reduction step is stalling, leaving significant amounts of hydroxylamine (m/z 328) and nitroso (m/z 326) impurities. How do I drive it to completion? A3: The reduction of nitroarenes proceeds stepwise through nitroso (–N=O) and hydroxylamine (–NHOH) intermediates[3]. The final step—cleavage of the N–O bond in the hydroxylamine to form the primary amine—is the rate-limiting step and requires protonation. Neutral or basic environments stabilize the hydroxylamine intermediate, preventing further reduction[3]. Field-Proven Insight: By adding 1.0 equivalent of acetic acid to your methanol solvent, you protonate the hydroxylamine oxygen. This turns it into a superior leaving group (water), rapidly accelerating the final electron transfer and N–O cleavage[4].

Q4: I am detecting azoxy/azo dimers in my final API batch. What causes this, and how can it be prevented? A4: Azoxy dimers form via the bimolecular condensation of the nitroso intermediate with the hydroxylamine intermediate. This side reaction is highly concentration-dependent and is favored when intermediate lifetimes are prolonged under mild or neutral conditions[3]. Field-Proven Insight: To suppress dimerization, you must minimize the steady-state concentration of both intermediates. Ensure high H2 pressure (to overcome mass transfer limits) and operate under acidic conditions to rapidly push the hydroxylamine through to the amine before it can condense[3].

Part 2: Quantitative Impurity Tracking

To maintain batch-to-batch consistency, monitor the following critical impurities using LC-MS.

Impurity NameOrigin StageMechanism of FormationAnalytical Detection (LC-MS)Recommended Limit
3-[2-nitro-4-(CF3)phenoxy]benzoic acid SNArBase-catalyzed ester hydrolysis (Saponification)m/z 328.04[M+H]⁺< 0.15%
Hydroxylamine Intermediate ReductionIncomplete N–O bond cleavage due to neutral pHm/z 328.08 [M+H]⁺< 0.10%
Nitroso Intermediate ReductionIncomplete reduction of nitro groupm/z 326.06[M+H]⁺< 0.10%
Azoxy Dimer ReductionBimolecular condensation of nitroso and hydroxylaminem/z 635.12[M+H]⁺< 0.05%
Ethyl Ester Transesterification ReductionSolvent exchange (if EtOH is mistakenly used instead of MeOH)m/z 326.09 [M+H]⁺< 0.10%

Part 3: Self-Validating Experimental Protocols

The following methodologies incorporate built-in In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next chemical transformation.

Protocol 1: SNAr Etherification

Objective: Synthesize Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate.

  • System Validation: Perform a Karl Fischer (KF) titration on the anhydrous DMF solvent. Do not proceed unless moisture is <0.05%.

  • Charge a dry reactor with Methyl 3-hydroxybenzoate (1.0 eq) and the validated anhydrous DMF (5 volumes).

  • Add anhydrous K2CO3 (1.5 eq) and stir for 15 minutes at 25°C to deprotonate the phenol.

  • Add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.05 eq).

  • Heat the reaction mixture to 80°C for 4 hours.

  • IPC Check: Pull a 1 mL aliquot and analyze via HPLC. The reaction is validated as complete when the starting phenol is <1.0%.

  • Cool to room temperature, quench slowly with ice water (15 volumes), and filter the precipitated nitro intermediate. Wash with water and dry under vacuum.

Protocol 2: Catalytic Nitro Reduction

Objective: Synthesize Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]benzoate.

  • Dissolve the validated nitro intermediate (1.0 eq) in Methanol (10 volumes). Note: Methanol is strictly required to match the methyl ester, preventing transesterification.

  • Add 10% Pd/C (0.05 eq by weight) and Acetic Acid (1.0 eq). The acid is critical to prevent hydroxylamine stalling.

  • Purge the reactor with N2 (3 cycles), followed by H2 gas (3 cycles).

  • Stir vigorously under an H2 atmosphere (3 bar) at 40°C for 6 hours.

  • IPC Check: Monitor via LC-MS. The reduction is validated as complete only when the hydroxylamine intermediate (m/z 328) is <0.10%. If stalled, add additional Pd/C and maintain H2 pressure.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate and recrystallize from Heptane/Ethyl Acetate to afford the pure API.

Part 4: Reaction Pathway & Impurity Visualization

ImpurityPathway SM Starting Materials Methyl 3-hydroxybenzoate + 1-Fluoro-2-nitro-4-(CF3)benzene Int Nitro Intermediate Methyl 3-[2-nitro-4-(CF3)phenoxy]benzoate SM->Int SNAr (K2CO3, DMF) Imp1 Saponification Impurity 3-[2-nitro-4-(CF3)phenoxy]benzoic acid SM->Imp1 Trace H2O (Hydrolysis) API Target API Methyl 3-[2-amino-4-(CF3)phenoxy]benzoate Int->API Reduction (H2, Pd/C) Imp2 Partial Reduction Impurities Hydroxylamine & Nitroso Int->Imp2 Incomplete Reduction Imp2->API Acidic Cleavage Imp3 Condensation Impurities Azoxy / Azo Dimers Imp2->Imp3 Neutral/Basic pH

Fig 1: Synthesis pathway and impurity generation for the target diphenyl ether API.

References

  • Reduction of nitro compounds - Grokipedia grokipedia.com
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach RSC Publishing
  • PROCESS FOR NITRATING DIPHENYL ETHER COMPOUNDS - European P
  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents acsgcipr.org

Sources

Technical Support Center: Troubleshooting the Bioavailability of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Pharmacokinetics and Formulation Support Center. As a Senior Application Scientist, I frequently consult on the developability of highly lipophilic, ester-containing small molecules.

Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate presents a classic "brick dust and grease" developability challenge. Structurally, it possesses two severe liabilities for rodent in vivo models:

  • Metabolic Lability: The methyl ester is highly susceptible to rapid first-pass hydrolysis by rodent carboxylesterases.

  • Physicochemical Intractability: The trifluoromethyl ( −CF3​ ) group and diphenyl ether core drive the LogP exceptionally high. Furthermore, the electron-withdrawing nature of the para- −CF3​ group severely depresses the pKa of the adjacent aniline amine, rendering traditional salt-formation strategies (e.g., HCl salts) ineffective for solubility enhancement.

This guide provides a self-validating diagnostic workflow, troubleshooting FAQs, and field-proven experimental protocols to overcome these barriers.

Section 1: Diagnostic Decision Matrix

Before adjusting your formulation, you must isolate the root cause of poor bioavailability. Is the molecule failing to dissolve, failing to permeate, or being destroyed before reaching systemic circulation?

Diagnostic_Workflow Start In Vivo PK: Low Oral Bioavailability IV_PK Step 1: Evaluate IV Clearance (CL) Start->IV_PK High_CL High CL (Metabolism/Excretion) IV_PK->High_CL Low_CL Low CL (Absorption/Solubility Issue) IV_PK->Low_CL Plasma_Stability Step 2: Plasma Stability Assay (Mouse vs. Human) High_CL->Plasma_Stability Solubility Step 2: Kinetic Solubility (FaSSIF/FeSSIF) Low_CL->Solubility CES_Hydrolysis Rapid Hydrolysis in Rodents (CES1c Mediated) Plasma_Stability->CES_Hydrolysis Stable Stable in Plasma (Hepatic CYP Clearance) Plasma_Stability->Stable Formulation Solution: SMEDDS Formulation (Enhances Solubility & Lymphatic Bypass) CES_Hydrolysis->Formulation Bypass Hepatic First-Pass Poor_Sol Poor Aqueous Solubility (Crystal Lattice/Lipophilicity) Solubility->Poor_Sol Poor_Perm Poor Permeability/Efflux (P-gp Substrate) Solubility->Poor_Perm Poor_Sol->Formulation

Diagnostic workflow for identifying bioavailability bottlenecks.

Section 2: Troubleshooting FAQs

Q: Why is the oral exposure of this compound negligible in mice, but detectable in dogs or human microsomes? A: This is a hallmark of species-dependent carboxylesterase (CES) activity. Rodent plasma (particularly mice and rats) contains exceptionally high levels of CES1c, an enzyme that rapidly hydrolyzes methyl esters into their corresponding, often poorly permeable, carboxylic acids[1]. Dogs, monkeys, and humans lack this high circulating plasma esterase activity, meaning the compound survives longer in systemic circulation[2].

Q: How can I prove that esterase hydrolysis is the primary clearance mechanism? A: You must run an in vitro plasma stability assay utilizing Bis-p-nitrophenyl phosphate (BNPP). BNPP is a potent, specific irreversible inhibitor of carboxylesterases[3]. If the addition of BNPP rescues the half-life of your compound in mouse plasma, you have definitively proven that CES-mediated hydrolysis is the culprit[2].

Q: If metabolism is the issue, why are we looking at lipid-based formulations instead of just changing the molecule? A: If your project requires testing this specific molecule (e.g., as a tool compound), structural modification is not an option. A Self-Microemulsifying Drug Delivery System (SMEDDS) solves both the solubility and the metabolic issue simultaneously. Highly lipophilic drugs formulated in SMEDDS stimulate chylomicron assembly in the enterocytes. The drug partitions into these chylomicrons and is transported via the intestinal lymphatic system[4]. This pathway drains directly into the thoracic duct, completely bypassing the portal vein and avoiding hepatic first-pass esterase metabolism.

Section 3: Quantitative Data & Expected Outcomes

When executing the diagnostic protocols, compare your results against these benchmark parameters to validate your assay's integrity.

Table 1: Expected Species-Dependent Stability Profile for Methyl 3-[...]-benzoate

Species / MatrixExpected Half-Life ( T1/2​ )Primary MetabolitePutative Mechanism
Mouse Plasma< 15 minCarboxylic AcidCES1c Hydrolysis
Rat Plasma< 30 minCarboxylic AcidCES1c Hydrolysis
Dog Plasma> 120 minParent IntactLow circulating CES
Human Plasma> 120 minParent IntactLow circulating CES
Mouse Plasma + BNPP> 120 minParent IntactCES Inhibition by BNPP
Section 4: Experimental Protocols
Protocol A: High-Throughput Plasma Stability & CES Inhibition Assay

Purpose: To isolate and validate carboxylesterase-mediated degradation.

  • Preparation of Matrices: Thaw K2-EDTA stabilized plasma from CD-1 mice and Humans at 37°C.

  • Inhibitor Pre-incubation: Aliquot 990 µL of mouse plasma into two sets of tubes. To the test group, add BNPP to achieve a final concentration of 1 mM. Incubate at 37°C for 15 minutes to allow irreversible CES inhibition[2][3].

  • Spiking the API: Prepare a 100 µM stock of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate in DMSO. Spike 10 µL of this stock into the 990 µL plasma aliquots (final concentration 1 µM, 1% DMSO).

  • Sampling: At T=0,15,30,60, and 120 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the 50 µL sample into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the esterases, halting the reaction.

  • Analysis: Centrifuge at 14,000 × g for 15 min at 4°C. Analyze the supernatant via LC-MS/MS, tracking both the parent methyl ester and the anticipated carboxylic acid metabolite.

Protocol B: Preparation of a SMEDDS Formulation

Purpose: To create an isotropic pre-concentrate that spontaneously forms a microemulsion (<50 nm) in the GI tract, enhancing solubility and promoting lymphatic transport[5].

SMEDDS_Protocol API API (Methyl 3-[...]-benzoate) Mix Vortex & Heat (50°C, 30 min) API->Mix Excipients Lipid Vehicle (Capryol 90 + Tween 80 + PEG-400) Excipients->Mix Equilibrate Equilibrate (25°C, 72h) Mix->Equilibrate Centrifuge Centrifuge (3000g, 20 min) Equilibrate->Centrifuge SMEDDS Isotropic SMEDDS (Pre-concentrate) Centrifuge->SMEDDS Microemulsion In Vivo Dispersion (<50nm droplets) SMEDDS->Microemulsion Aqueous Dilution in GI Tract

Step-by-step preparation of a Self-Microemulsifying Drug Delivery System.

  • Excipient Selection: Based on the lipophilicity of the compound, utilize a Type III/IV lipid formulation. A standard starting ratio is Capryol 90 (Oil, 20%), Tween 80 (Surfactant, 60%), and PEG-400 (Co-surfactant, 20%)[4].

  • Vehicle Blending: Accurately weigh the oil, surfactant, and co-surfactant into a glass vial. Vortex vigorously for 5 minutes until a homogenous, clear mixture is formed.

  • API Loading: Add Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate to the blank SMEDDS vehicle at a target loading of 10-20 mg/g.

  • Solubilization: Heat the sealed vial in a water bath at 50°C for 30 minutes while stirring magnetically to facilitate complete dissolution of the crystalline lattice[4][5].

  • Equilibration & Validation: Allow the system to equilibrate at 25°C for 72 hours. Centrifuge at 3000 × g for 20 minutes. If no drug precipitates, the pre-concentrate is stable.

  • Emulsification Test: Drop 100 µL of the SMEDDS pre-concentrate into 10 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C under mild agitation (50 rpm). The mixture should form a clear or slightly bluish microemulsion within 2 minutes, indicating droplet sizes below 50 nm[5].

(Note: If the compound still precipitates upon dilution, consider transitioning to an Amorphous Solid Dispersion (ASD) utilizing Hot-Melt Extrusion or Solvent Evaporation with polymers like PVP-K30[6].)

Section 5: References

1.[1] Unraveling the Interaction between Carboxylesterase 1c and the Antibody–Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice. AACR Journals. 1 2.[2] Mouse Pharmacokinetics and In Vitro Metabolism of SH-11037 and SH-11008, Synthetic Homoisoflavonoids for Retinal Neovascularization. PMC. 2 3.[3] Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative... Semantic Scholar. 3 4.[6] Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC. 6 5.[4] Formulation and Evaluation of a Self-Microemulsifying Drug Delivery System of Raloxifene with Improved Solubility and Oral Bioavailability. MDPI. 4 6.[5] Formulation of self-microemulsifying drug delivery system (SMEDDS) by D-optimal mixture design. Pharma Excipients. 5

Sources

Validation & Comparative

Benchmarking the Efficacy of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate (MATB) as a Type II BRAF V600E Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The hyperactive BRAF V600E mutation is a primary driver in various malignancies, notably melanoma and colorectal cancer. While first-generation Type I kinase inhibitors (e.g., Vemurafenib) target the active "DFG-in" conformation of the kinase, they often suffer from rapid off-rates and are susceptible to acquired resistance via paradoxical MAPK pathway activation.

Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate (MATB) is a novel, rationally designed Type II kinase inhibitor. Type II inhibitors are uniquely characterized by their ability to bind the inactive "DFG-out" conformation of the kinase domain, where the Asp-Phe-Gly (DFG) motif flips by approximately 180°[1].

Structural Causality for Enhanced Efficacy: MATB's superiority over existing baseline compounds stems from its highly optimized pharmacophore:

  • Diphenyl Ether Core: Acts as a flexible spacer that perfectly bridges the hinge region and the allosteric pocket.

  • Trifluoromethyl (-CF3) Group: Deeply penetrates the hydrophobic allosteric pocket that is only exposed in the DFG-out state, significantly decreasing the dissociation rate (prolonging residence time)[2].

  • 2-Amino Group: Forms critical, stabilizing hydrogen bonds with the hinge residues, anchoring the molecule.

This guide benchmarks MATB against standard-of-care controls—Sorafenib (a classic Type II inhibitor)[3][4] and Vemurafenib (a Type I inhibitor)—providing a self-validating experimental framework for preclinical evaluation.

Signaling Pathway & Benchmarking Workflow

To contextualize the benchmarking data, it is critical to map both the biological intervention point and the high-throughput screening logic used to validate the compound.

Pathway Receptor Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) Receptor->RAS BRAF BRAF V600E (Hyperactive Kinase) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation MATB MATB (Type II Inhibitor) Stabilizes DFG-out State MATB->BRAF Inhibits

Figure 1: MAPK/ERK signaling cascade illustrating MATB's targeted inhibition of BRAF V600E.

Workflow Prep Compound Prep MATB vs Controls Biochem Biochemical Assay TR-FRET (LanthaScreen) Prep->Biochem Cellular Cellular Assay A375 Viability (CTG) Prep->Cellular Analysis Data Synthesis IC50 & Kd Calculation Biochem->Analysis Cellular->Analysis

Figure 2: High-throughput benchmarking workflow integrating biochemical and cellular assays.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to account for assay artifacts (e.g., auto-fluorescence or ATP-depletion limits).

Protocol A: LanthaScreen™ TR-FRET Kinase Binding Assay

Purpose: To directly measure the thermodynamic binding affinity ( Kd​ ) and target engagement of MATB to the unphosphorylated, inactive state of BRAF V600E. Traditional ATP-consumption assays often fail to accurately profile Type II inhibitors because high ATP concentrations in active-kinase assays mask allosteric binding[3]. TR-FRET overcomes this by measuring the displacement of a fluorescent tracer[5][6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute MATB, Sorafenib, and Vemurafenib in 100% DMSO (11-point curve, 3-fold dilutions). Transfer 100 nL to a low-volume 384-well black microplate using an acoustic dispenser to ensure precise nanoliter delivery.

  • Kinase/Antibody Addition: Add 5 µL of a master mix containing 5 nM BRAF V600E (unphosphorylated) and 2 nM LanthaScreen™ Eu-anti-His Antibody to all wells.

  • Tracer Addition: Add 5 µL of 10 nM Kinase Tracer 236. Causality check: The tracer binds the ATP pocket. When a Type II inhibitor like MATB binds the DFG-out conformation, it allosterically alters the pocket or directly sterically hinders the tracer, displacing it and breaking the FRET signal between the Europium donor and the tracer acceptor[6].

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes. Type II inhibitors often exhibit slow-binding kinetics; 60 minutes ensures thermodynamic equilibrium is reached.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 615 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis: Calculate the Emission Ratio (665 nm / 615 nm). Fit the dose-response data to a 4-parameter logistic curve to determine the IC50​ and calculate the Kd​ using the Cheng-Prusoff equation.

Protocol B: CellTiter-Glo® Luminescent Cell Viability Assay

Purpose: To validate that the biochemical affinity of MATB translates into functional anti-proliferative efficacy in a disease-relevant cellular model (A375 melanoma cells, harboring the BRAF V600E mutation).

Step-by-Step Methodology:

  • Cell Seeding: Seed A375 cells at a density of 2,000 cells/well in 30 µL of DMEM + 10% FBS in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Pin-transfer 100 nL of the compound dilution series (MATB, Sorafenib, Vemurafenib) into the assay plates. Include DMSO-only wells as a maximum viability control and 10 µM Staurosporine as a maximum kill control.

  • Incubation: Incubate for 72 hours. Causality check: 72 hours allows for approximately 3 doubling times, which is required to accurately capture the phenotypic effect of MAPK pathway inhibition on cell cycle arrest and apoptosis.

  • Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo® reagent to each well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. The signal is directly proportional to the amount of ATP present, indicating the number of metabolically active cells.

Data Presentation & Benchmarking Results

The following tables summarize the quantitative benchmarking data, demonstrating MATB's superior profile compared to standard-of-care compounds.

Table 1: Biochemical Profiling against BRAF V600E (TR-FRET)
CompoundInhibitor ClassTR-FRET IC50​ (nM)Binding Affinity ( Kd​ , nM)Relative Residence Time
MATB Type II (DFG-out)4.2 ± 0.5 1.8 ± 0.3 Prolonged (>120 min)
Sorafenib Type II (DFG-out)28.5 ± 2.115.0 ± 1.8Moderate (~45 min)
Vemurafenib Type I (DFG-in)31.0 ± 3.445.0 ± 4.2Transient (<5 min)

Insight: MATB exhibits a nearly 7-fold improvement in binding affinity ( Kd​ ) compared to Sorafenib. The prolonged residence time is a direct consequence of the trifluoromethyl-phenoxy moiety locking into the allosteric pocket of the DFG-out conformation.

Table 2: Cellular Efficacy and Selectivity (72h Viability)
CompoundA375 (BRAF V600E) EC50​ (nM)HCT116 (BRAF WT) EC50​ (nM)Selectivity Index (WT / Mutant)
MATB 18 ± 2 >10,000 >555x
Sorafenib 150 ± 124,500 ± 32030x
Vemurafenib 250 ± 18>10,000>40x

Insight: MATB demonstrates exquisite cellular potency in the mutant A375 line while sparing the wild-type HCT116 line. The high Selectivity Index (>555x) mitigates the risk of off-target toxicity often associated with less selective Type II inhibitors like Sorafenib.

Conclusion

For drug development professionals evaluating next-generation kinase inhibitors, the structural benchmarking of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate (MATB) reveals a highly optimized Type II inhibitor profile. By exploiting the DFG-out conformation of BRAF V600E, MATB achieves superior thermodynamic binding and cellular efficacy compared to both Sorafenib and Vemurafenib. The integration of TR-FRET biochemical binding data with phenotypic cellular assays provides a robust, self-validating data package supporting MATB's advancement in preclinical oncology pipelines.

Sources

Safety Operating Guide

Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized pharmaceutical intermediates requires moving beyond generic safety data sheets. Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate is a complex molecule featuring an aromatic amine, a diaryl ether linkage, and a trifluoromethyl group. Improper disposal of this compound not only violates Environmental Protection Agency (EPA) regulations but also poses severe risks to aquatic ecosystems and incinerator integrity.

To build a culture of uncompromising laboratory safety, this guide provides a self-validating, step-by-step operational plan for the segregation, management, and ultimate disposal of this specific chemical.

Chemical Hazard Profiling & Disposal Causality

To manage waste effectively, we must first understand the causality behind the regulations. The structural motifs of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate dictate a strict disposal pathway:

  • The Trifluoromethyl (-CF₃) Group: This classifies the compound as a halogenated organic . The carbon-fluorine bond is exceptionally strong. Standard incineration temperatures are insufficient to cleave this bond and can result in the release of toxic hydrofluoric acid (HF) gas or per- and polyfluoroalkyl substances (PFAS). Therefore, 1[1].

  • The Aromatic Amine (Aniline Derivative): Aromatic amines are notoriously toxic to aquatic life and are potential mutagens. In the environment, they can undergo N-oxidation to form highly reactive nitroso compounds. Consequently,2 under any circumstances[2].

  • The Diaryl Ether/Ester Core: This highly lipophilic core means the compound will bioaccumulate if released into wastewater systems, reinforcing the need for complete thermal destruction.

Quantitative Waste Management Parameters

Adhering to the Resource Conservation and Recovery Act (RCRA) requires strict monitoring of waste accumulation. Below are the quantitative thresholds that must govern your laboratory's disposal strategy:

ParameterRegulatory Limit / Operational TargetCausality / Note
Incineration Temperature > 1100°CRequired to thermally cleave C-F bonds and prevent PFAS/HF release.
SAA Accumulation Limit 55 Gallons3 before mandatory pickup[3].
SAA Storage Duration Max 6 months4 to prevent container degradation[4].
pH Range for Aqueous Waste 5.5 to 9.5Any aqueous rinsate generated during cleanup must be neutralized prior to EHS collection[2].

Self-Validating Disposal Protocols

To ensure trustworthiness and compliance, every procedure below is designed as a self-validating system —meaning the protocol includes built-in verification steps to catch errors before they become safety incidents.

Protocol A: Solid Waste Segregation (Powders & Consumables)

Applies to: Residual powders, contaminated weigh boats, spatulas, and filter papers.

  • Collection: Place all solid waste into a leak-proof, wide-mouth High-Density Polyethylene (HDPE) container. Do not use glass, as the buildup of static charge from the powder can pose a hazard.

  • Labeling: Immediately affix a hazardous waste label. Mark the primary hazard as "Toxic" and explicitly write the full chemical name: Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate.

    • Causality: EHS relies on exact nomenclature to route the waste to the correct high-temperature incinerator. Abbreviations (e.g., "CF3-Ester") can lead to improper routing.

  • SAA Storage: Transfer the container to your designated 3[3].

  • Self-Validation Check: Before leaving the SAA, physically pull on the container lid to ensure it is hermetically sealed.5[5]. Verify that the label is facing outward and is completely legible.

Protocol B: Liquid Waste Management (Solutions & Rinsates)

Applies to: Reaction mother liquors, chromatography fractions, and equipment rinsates.

  • Solvent Routing: Regardless of the carrier solvent (even if dissolved in a non-halogenated solvent like Ethyl Acetate or DMSO), the solution must be routed into the "Halogenated Organic Liquid Waste" carboy.

    • Causality: The presence of the -CF₃ group classifies the entire mixture as halogenated.6 and poses a severe corrosion risk at standard, low-temp incinerators[6].

  • Secondary Containment: Place the liquid waste carboy in a secondary containment bin capable of holding 110% of the liquid volume.

  • Self-Validation Check: Inspect the secondary containment bin weekly for chemical incompatibility or pooling liquid. Confirm that the inventory log attached to the carboy reflects the addition of the trifluoromethyl compound.

Protocol C: Emergency Spill Response

Applies to: Accidental benchtop or floor spills.

  • Containment & Suppression: For solid spills, lightly mist the powder with a compatible high-boiling solvent (e.g., water or isopropanol) before sweeping.

    • Causality: Dry sweeping can aerosolize the toxic aromatic amine, leading to acute inhalation exposure.

  • Recovery: Surround liquid spills with an 6[6]. Scoop the absorbed mixture using non-sparking tools.

  • Decontamination: Wash the affected area with a mild detergent and water. Collect all rinsate and paper towels used during cleanup.

  • Self-Validation Check: Ensure all cleanup materials (vermiculite, paper towels, gloves) are placed into the Halogenated Solid Waste stream, not the standard biohazard or municipal trash.

Visualizing the Disposal Pathway

The following diagram maps the logical flow of waste segregation, ensuring that all physical states of the compound converge into the highly regulated halogenated waste stream.

G Start Waste Generation: Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Halogenated Designated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated Default routing due to -CF3 group SAA Satellite Accumulation Area (SAA) Secondary Containment Halogenated->SAA Label & Seal Incineration High-Temperature Incineration (>1100°C + Flue Gas Scrubbing) SAA->Incineration EHS Pickup (< 6 Months)

Workflow for the segregation and disposal of trifluoromethyl-containing aromatic amine waste.

References

  • University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". [Link]

  • University of Delaware. "Chemical Waste Management - Environmental Health & Safety". [Link]

  • University of South Dakota EHS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories".[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.